N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide
Overview
Description
N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a butylphenyl group, a carbamothioyl group, and a benzamide core substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-butylaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 2-chloro-5-iodobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-butylphenyl)carbamothioyl]-2-methoxybenzamide
- N-[(4-butylphenyl)carbamothioyl]-2-chlorobenzamide
- N-[(4-butylphenyl)carbamothioyl]-2-bromobenzamide
Uniqueness
N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2OS/c1-2-3-4-12-5-8-14(9-6-12)21-18(24)22-17(23)15-11-13(20)7-10-16(15)19/h5-11H,2-4H2,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYLGWXZNMNQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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